molecular formula C13H17NO4 B6340227 methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate CAS No. 92042-01-8

methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate

Cat. No.: B6340227
CAS No.: 92042-01-8
M. Wt: 251.28 g/mol
InChI Key: WDCROSLVTPPBEJ-UHFFFAOYSA-N
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Description

Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate is a synthetic organic compound featuring a benzodioxole moiety linked to a methyl-substituted propanoate ester via a methylamino bridge. The benzodioxole group (2H-1,3-benzodioxol-5-yl) is a bicyclic aromatic system with oxygen atoms at positions 1 and 3, conferring electron-rich properties that enhance π-π interactions in biological or material systems . This compound is commercially available for research purposes, as indicated by supplier listings from CymitQuimica, which offers it in 2g and 10g quantities .

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethylamino)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(13(15)16-2)6-14-7-10-3-4-11-12(5-10)18-8-17-11/h3-5,9,14H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCROSLVTPPBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC2=C(C=C1)OCO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Amination: The benzodioxole moiety is then reacted with an appropriate amine to introduce the amino group.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole Moieties

a. Methyl 3-(1,3-Benzodioxol-5-yl)-3-([(tert-butylamino)carbonyl]amino)propanoate (CAS: 866144-46-9)

  • Structure: Differs by replacing the methylamino group with a tert-butylcarbamoyl-substituted amino group.
  • Properties: The bulky tert-butyl group may reduce solubility in polar solvents compared to the methylamino derivative but could improve metabolic stability due to steric hindrance .
  • Applications : Likely explored for its urea-like hydrogen-bonding capacity, which is absent in the target compound.

b. 2-(2H-1,3-Benzodioxol-5-yl)propan-2-ylamine (CAS: Not specified)

  • Structure : A secondary amine lacking the ester group, with a branched propane chain.
  • The amine group may confer basicity, influencing ionic interactions in physiological environments .

c. 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one

  • Structure: Features a ketone instead of an ester, with a butanone backbone.
  • Properties : The ketone group increases electrophilicity, making it prone to nucleophilic attack, whereas the ester in the target compound offers better hydrolytic stability under physiological conditions .

Functional Analogues with Amino-Ester Backbones

a. Methyl 3-Amino-2,2-dimethylpropanoate Hydrochloride (CAS: 177269-37-3)

  • Structure : A simpler analogue without the benzodioxole ring.
  • The dimethyl substitution may enhance steric effects, limiting conformational flexibility .

b. Methyl 3-(Pyrolidin-2-yl)propanoate Derivatives

  • Structure : Incorporates a pyrrolidine ring instead of benzodioxole.
  • Properties : The cyclic amine introduces basicity and rigidity, contrasting with the planar benzodioxole system. Such derivatives are often explored for CNS activity due to improved membrane permeability .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Bioactivity Notes
Target Compound 265.29 g/mol Benzodioxole, methyl ester, methylamino Moderate in DMSO Potential enzyme modulator
Methyl 3-(1,3-Benzodioxol-5-yl)-3-([(tert-butylamino)carbonyl]amino)propanoate 350.36 g/mol tert-Butylcarbamoyl, benzodioxole Low in water Enhanced metabolic stability
2-(2H-1,3-Benzodioxol-5-yl)propan-2-ylamine 193.24 g/mol Branched propane, amine High in ethanol CNS-targeting candidate
Methyl 3-Amino-2,2-dimethylpropanoate Hydrochloride 167.63 g/mol Dimethyl, hydrochloride salt High in water Intermediate in peptide synthesis

Biological Activity

Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H15NO4
  • CAS Number : 92042-01-8

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The benzodioxole moiety is known for its role in modulating enzymatic activities, particularly as an inhibitor of tyrosinase, which is implicated in melanin synthesis.

Tyrosinase Inhibition

Recent studies have demonstrated that analogs of this compound exhibit significant inhibition of tyrosinase activity. This enzyme plays a crucial role in the production of melanin and is a target for treatments aimed at hyperpigmentation disorders.

CompoundIC50 (µM)Reference
Kojic Acid24.09
Analog 117.62
Analog 31.12

Findings : Analog 3 demonstrated the strongest inhibition, being 22-fold more potent than kojic acid.

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays indicated that several analogs exhibited strong antioxidant efficacy comparable to established antioxidants.

Study on B16F10 Cells

A study investigated the effects of this compound on B16F10 murine melanoma cells. The results indicated that:

  • Cell Viability : Compounds did not exhibit cytotoxicity at concentrations up to 20 µM.
  • Anti-melanogenic Effects : Significant reduction in melanin production was observed in treated cells, correlating with tyrosinase inhibition.

Safety and Toxicity

While many analogs showed low cytotoxicity, one analog (Analog 2) exhibited concentration-dependent cytotoxic effects at low doses (≥2.5 µM), warranting further investigation into its safety profile.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify protons and carbons in the benzodioxole and propanoate moieties. Key signals include aromatic protons (δ 6.7–7.1 ppm) and ester carbonyls (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅NO₄: 265.0954) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Advanced
Discrepancies between experimental and theoretical spectra may arise from:

  • Stereochemical ambiguity : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers .
  • Tautomerism or rotameric forms : Variable-temperature NMR (VT-NMR) identifies dynamic equilibria .
  • Impurity interference : Recrystallization (e.g., using ethanol/water mixtures) improves purity before analysis .

What strategies are effective in optimizing reaction yields while minimizing by-products?

Q. Advanced

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in benzodioxole functionalization .
  • Stepwise purification : Intermediate isolation via flash chromatography (silica gel, gradient elution) reduces carryover impurities .
  • By-product analysis : LC-MS identifies side products (e.g., over-alkylated species) for targeted optimization .

What in vitro models are appropriate for studying the compound's pharmacokinetics?

Q. Advanced

  • Hepatic microsomes : Assess metabolic stability via CYP450 enzyme assays .
  • Caco-2 cell monolayers : Measure intestinal permeability (apparent permeability coefficient, Papp) .
  • Plasma protein binding : Equilibrium dialysis quantifies unbound fraction, critical for bioavailability predictions .

What safety protocols are critical when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methyl chloroformate) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
  • Waste disposal : Neutralize acidic/basic by-products before disposal in designated containers .

How does stereochemistry influence biological activity, and how is it controlled during synthesis?

Advanced
The compound’s amino and ester groups create stereocenters that affect target binding (e.g., receptor enantioselectivity). Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct asymmetric synthesis .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • X-ray crystallography : Confirm absolute configuration post-synthesis .

What computational methods aid in predicting interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Models binding to benzodioxole-recognizing targets (e.g., monoamine oxidases) .
  • Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over time (≥100 ns trajectories) .
  • QSAR models : Relate substituent effects (e.g., methyl vs. ethyl groups) to activity trends .

What are the solubility challenges for this compound, and how can they be mitigated?

Q. Basic

  • Low aqueous solubility : Use co-solvents (e.g., DMSO:water, 1:9) for in vitro assays .
  • pH-dependent solubility : Protonate the amino group (pH < 4) to enhance solubility in biological buffers .

How can researchers resolve contradictions between in vitro and in vivo data for this compound?

Q. Advanced

  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that explain efficacy gaps .
  • Dose normalization : Adjust in vivo doses based on in vitro IC₅₀ values and plasma protein binding data .
  • Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track bioavailability in target organs .

Notes

  • Advanced questions emphasize experimental design, data reconciliation, and methodological rigor.
  • Basic questions focus on foundational techniques and safety.

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